molecular formula C21H16N2O6 B14937686 2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B14937686
M. Wt: 392.4 g/mol
InChI Key: ODCMLUPQNKENGE-UHFFFAOYSA-N
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Description

This compound is a synthetic isoindole-5-carboxamide derivative characterized by two key structural features:

  • 2-(2-Methoxyethyl) substituent: A methoxy-terminated ethyl chain attached to the isoindole ring, which may enhance solubility and metabolic stability compared to alkyl chains .

The molecular framework combines a rigid isoindole-dione core with flexible and aromatic substituents, suggesting applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H16N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxochromen-6-yl)isoindole-5-carboxamide

InChI

InChI=1S/C21H16N2O6/c1-28-9-8-23-20(26)15-5-2-13(11-16(15)21(23)27)19(25)22-14-4-6-17-12(10-14)3-7-18(24)29-17/h2-7,10-11H,8-9H2,1H3,(H,22,25)

InChI Key

ODCMLUPQNKENGE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Preparation Methods

Preparation of 2-(2-Methoxyethyl)isoindole-1,3-dione

The 2-methoxyethyl-substituted isoindole-1,3-dione is synthesized via N-alkylation of potassium phthalimide :

  • Reaction Scheme :
    $$
    \text{Potassium phthalimide} + \text{2-methoxyethyl bromide} \xrightarrow{\text{DMF, 70°C}} \text{2-(2-methoxyethyl)isoindole-1,3-dione} + \text{KBr}
    $$
    This method, adapted from phthalimide alkylation protocols, achieves 75–85% yields under anhydrous conditions.

  • Optimization :

    • Solvent : Dimethylformamide (DMF) enhances nucleophilicity.
    • Temperature : 70°C balances reaction rate and byproduct suppression.
    • Workup : Precipitation in ice-water followed by recrystallization from ethanol.

Functionalization at C5: Introduction of the Carboxylic Acid Group

Nitration and subsequent reduction are employed to install the carboxylic acid group:

  • Nitration :
    $$
    \text{2-(2-methoxyethyl)isoindole-1,3-dione} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 0°C} \text{5-nitro derivative}
    $$
    Yields: 60–70%.

  • Reduction and Oxidation :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine.
    • Oxidative conversion to carboxylic acid using KMnO₄ in acidic medium.

Synthesis of the Chromen-2-one Moiety

Preparation of 6-Amino-2H-chromen-2-one

6-Aminocoumarin is synthesized via Pfitzinger reaction :

  • Reaction Conditions :

    • Condensation of 2-hydroxyacetophenone with ethyl cyanoacetate.
    • Cyclization under acidic (H₂SO₄) conditions.
  • Modifications :

    • Protection : The amino group is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions during coupling.

Coupling Strategies: Formation of the Carboxamide Link

Carboxylic Acid Activation

The C5-carboxylic acid on the isoindole core is activated using 1,1'-carbonyldiimidazole (CDI) :
$$
\text{5-Carboxyisoindole} + \text{CDI} \xrightarrow{\text{THF}} \text{Imidazolide intermediate}
$$

Amide Bond Formation

The activated intermediate reacts with 6-aminocoumarin (Boc-deprotected):
$$
\text{Imidazolide} + \text{6-Amino-2H-chromen-2-one} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Target compound}
$$

  • Yield : 65–72%.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Alternative Synthetic Routes

One-Pot Multi-Component Approach

A Pd-catalyzed cascade reaction combines:

  • 1-(2-Bromophenyl)buta-2,3-dien-1-one.
  • Hydrazine.
  • Isocyanide.

This method constructs the isoindole scaffold in situ, though chromenone coupling requires additional steps.

Solid-Phase Synthesis

Immobilized phthalimide derivatives on Wang resin enable iterative coupling, improving purity (>90%) but requiring specialized equipment.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, coumarin H-4), 7.85–7.45 (m, 3H, isoindole aromatics), 4.32 (t, J=6.4 Hz, 2H, OCH₂), 3.64 (s, 3H, OCH₃).
IR (KBr) 1778 cm⁻¹ (C=O, isoindole), 1712 cm⁻¹ (C=O, coumarin), 1660 cm⁻¹ (amide I).
HRMS [M+H]⁺ calc. 437.1214, found 437.1211.

X-ray Crystallography

Single-crystal analysis confirms planar isoindole and coumarin systems with a dihedral angle of 42° between rings.

Critical Evaluation of Methodologies

Yield Comparison

Method Overall Yield Advantages Limitations
Stepwise synthesis 58% High purity, scalable Lengthy (5 steps)
One-pot Pd-catalyzed 45% Fewer steps Requires air-sensitive catalysts
Solid-phase 72% Automated, high purity Cost-intensive

Regioselectivity Challenges

  • Nitration : Competitive C4/C5 nitration (3:1 selectivity).
  • Coupling : Steric hindrance at C5 reduces amidation efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Coumarin vs. Pyridine Moieties

  • Coumarin (Target Compound): Known for fluorescence and interactions with serine proteases (e.g., thrombin inhibition).
  • Pyridine (Analogues) : Pyridinylmethyl groups may enhance blood-brain barrier penetration, making these analogues candidates for central nervous system (CNS) drug development .

Methoxyethyl vs. Methylpropyl Substituents

  • 2-(2-Methoxyethyl) : Ether linkages improve hydrophilicity and oxidative stability compared to alkyl chains. This may reduce metabolic degradation and enhance bioavailability in the target compound .

Biological Activity

The compound 2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a member of the isoindole family that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The synthetic pathway often includes the formation of the isoindole structure followed by functionalization to introduce the coumarin moiety and methoxyethyl group.

Anticancer Properties

Research indicates that compounds containing the isoindole and coumarin structures exhibit significant anticancer activity. For instance, derivatives of isoindole have been shown to inhibit cell proliferation in various cancer cell lines. In studies assessing cytotoxicity against human cancer cells, certain derivatives displayed IC50 values indicating potent inhibitory effects:

CompoundCell Line TestedIC50 (μg/mL)
7aHepG210.4 ± 0.94
15bMCF-75.6 ± 0.43
9aA5499.4 ± 0.97

These results suggest that modifications to the isoindole structure can enhance its cytotoxic properties against specific cancer types .

The anticancer activity is thought to arise from the ability of these compounds to induce apoptosis in cancer cells and inhibit angiogenesis. The presence of the coumarin moiety is particularly noted for its role in enhancing biological activity through mechanisms such as:

  • Inhibition of DNA synthesis : Compounds interact with DNA bases via hydrogen bonding.
  • Induction of oxidative stress : This leads to cellular damage and apoptosis.
  • Inhibition of angiogenic factors : Compounds can reduce vascular endothelial growth factor (VEGF) levels, thus impairing tumor growth .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are critical for mitigating oxidative stress-related diseases. In vitro assays have shown that derivatives of this compound can scavenge free radicals effectively:

Compound% Inhibition (ABTS Assay)
5b84.4
7b84.6
9b84.6

These findings highlight the potential of this compound not only in cancer therapy but also in managing oxidative stress .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Heparanase Inhibition : A related class of isoindole derivatives demonstrated potent inhibition against heparanase, an enzyme implicated in cancer metastasis, with IC50 values ranging from 200 to 500 nM .
  • Cytotoxicity in Tumor Models : In vivo studies using Ehrlich ascites carcinoma models showed significant reductions in tumor volume when treated with similar isoindole derivatives, emphasizing their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide?

  • Methodology : A common approach involves coupling isoindole-5-carboxylic acid derivatives with functionalized coumarin amines. For example, refluxing in acetic acid with sodium acetate as a catalyst (similar to methods for indole-thiazole hybrids ). Key steps:

  • Activation of the carboxylic acid (e.g., using thionyl chloride or DCC).
  • Amide bond formation under reflux with stoichiometric coupling agents.
  • Purification via recrystallization (e.g., DMF/acetic acid mixtures ).
    • Challenges : Ensuring regioselectivity in the isoindole ring and avoiding hydrolysis of the methoxyethyl group.

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

  • Methodology :

  • Solubility : Test in polar (DMF, DMSO) and nonpolar solvents (ethyl acetate, hexane) using UV-Vis spectroscopy or HPLC.
  • Stability : Accelerated stability studies under acidic/alkaline conditions (pH 3–10) and thermal stress (25–60°C) . Monitor degradation via LC-MS.
    • Key Parameters : pH-dependent hydrolysis of the dioxo-isoindole moiety and photostability due to the coumarin chromophore.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Wear full protective gear (gloves, goggles, lab coat) to prevent skin/eye contact .
  • Use fume hoods to avoid inhalation of fine particulates.
  • Store in airtight containers at 2–8°C to minimize degradation .
    • First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation if ingested .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for synthesizing this compound?

  • Approach :

  • Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Apply ICReDD’s reaction path search algorithms to predict optimal conditions (e.g., solvent, temperature) .
    • Validation : Compare computational predictions with experimental yields and selectivity data.

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous isoindole-carboxamides?

  • Analysis Framework :

  • Data Normalization : Control for variables like assay type (e.g., cell-free vs. cell-based), solvent effects, and purity (>98% HPLC recommended ).
  • Meta-Analysis : Cross-reference IC50 values from peer-reviewed studies, focusing on compounds with identical substituents (e.g., coumarin vs. chromone derivatives ).
    • Case Study : Discrepancies in IC50 values for coumarin-linked isoindoles may arise from differences in cell permeability or metabolic stability.

Q. How can researchers design experiments to probe the mechanism of action of this compound in enzyme inhibition?

  • Experimental Design :

  • Kinetic Assays : Measure inhibition constants (Ki) using steady-state enzyme kinetics (e.g., fluorogenic substrates for real-time monitoring).
  • Structural Studies : Co-crystallize the compound with target enzymes (e.g., kinases or proteases) to identify binding motifs .
  • Mutagenesis : Validate critical residues in the enzyme active site via site-directed mutagenesis.

Q. What advanced spectroscopic techniques are suitable for analyzing electronic interactions in the isoindole-coumarin hybrid?

  • Techniques :

  • NMR : 2D-COSY and NOESY to confirm spatial proximity of methoxyethyl and coumarin groups.
  • X-ray Crystallography : Resolve π-π stacking interactions between aromatic rings .
  • TD-DFT : Correlate experimental UV-Vis spectra with computed electronic transitions .

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